N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide
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Description
“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazole ring, a pyridazine ring, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include aromatic nucleophilic substitution . For example, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Mechanism of Action
Target of Action
The compound, N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds have shown promising cytotoxic activities against cancer cells, inducing apoptosis and arresting the cell cycle at the G2/M phase .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its diverse pharmacological activities. For instance, it may inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . It may also affect DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its pharmacological activities. For example, it has been shown to induce apoptosis in cancer cells, upregulate certain genes (P53, Bax, caspase-3, caspase-8, and caspase-9), and downregulate others (Bcl2) .
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c21-16-4-2-1-3-15(16)19-25-24-17-9-10-18(26-27(17)19)29-12-11-23-20(28)13-5-7-14(22)8-6-13/h1-10H,11-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOUWSFCUHHIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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